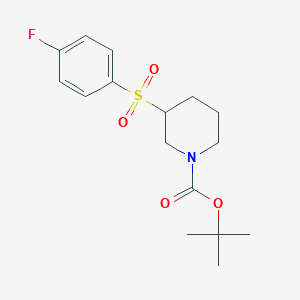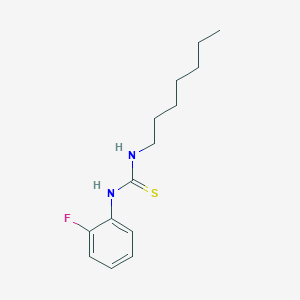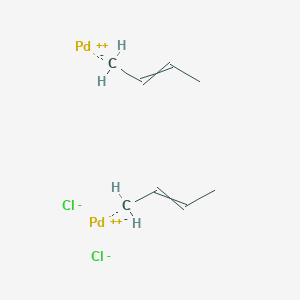![molecular formula C30H28Cl2N4O2 B15148203 1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)
1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] is a synthetic organic compound characterized by its unique structure, which includes two benzyl and two chlorophenyl groups attached to a central ethane-1,2-diyl bis-urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] typically involves the reaction of ethane-1,2-diamine with benzyl isocyanate and 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted urea compounds.
Applications De Recherche Scientifique
1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Ethane-1,2-diylbis[1-benzyl-3-phenylurea]
- 1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-methylphenyl)urea]
- 1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-fluorophenyl)urea]
Uniqueness
1,1’-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea] is unique due to the presence of the 4-chlorophenyl groups, which impart specific chemical and biological properties. These properties can be different from those of similar compounds with other substituents, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C30H28Cl2N4O2 |
|---|---|
Poids moléculaire |
547.5 g/mol |
Nom IUPAC |
1-benzyl-1-[2-[benzyl-[(4-chlorophenyl)carbamoyl]amino]ethyl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C30H28Cl2N4O2/c31-25-11-15-27(16-12-25)33-29(37)35(21-23-7-3-1-4-8-23)19-20-36(22-24-9-5-2-6-10-24)30(38)34-28-17-13-26(32)14-18-28/h1-18H,19-22H2,(H,33,37)(H,34,38) |
Clé InChI |
OKGAKJURCGFUIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148123.png)
![N'-[(3-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B15148127.png)
![2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)](/img/structure/B15148132.png)
![2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148138.png)


![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)

![1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B15148193.png)

![Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B15148210.png)
![2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B15148218.png)
![2-{3-[2-(Naphthalen-2-yloxy)-acetylamino]-benzoylamino}-benzoic acid](/img/structure/B15148222.png)
